molecular formula C10H20O2 B3819919 7-Octene-2,3-diol, 2,6-dimethyl- CAS No. 57714-93-9

7-Octene-2,3-diol, 2,6-dimethyl-

Cat. No.: B3819919
CAS No.: 57714-93-9
M. Wt: 172.26 g/mol
InChI Key: SKKRPDNROZIXRQ-UHFFFAOYSA-N
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Description

7-Octene-2,3-diol, 2,6-dimethyl- is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by several other names, including 6,7-Dihydro-7-hydroxylinalool and 3,7-Dimethyloct-1-ene-3,7-diol . This compound is characterized by the presence of two hydroxyl groups and a double bond in its structure, making it a versatile molecule in various chemical reactions.

Preparation Methods

The synthesis of 7-Octene-2,3-diol, 2,6-dimethyl- can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 2,6-dimethyl-1,7-octadiene . This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions are usually mild, with temperatures maintained around room temperature to slightly elevated levels.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

7-Octene-2,3-diol, 2,6-dimethyl- undergoes various chemical reactions due to the presence of hydroxyl groups and a double bond in its structure. Some of the common types of reactions include:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to form saturated compounds. Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 2,6-dimethyl-7-octene-2,3,6-triol .

Scientific Research Applications

7-Octene-2,3-diol, 2,6-dimethyl- has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 7-Octene-2,3-diol, 2,6-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The double bond in the compound’s structure allows it to undergo addition reactions, which can modify its chemical properties and biological activity .

Comparison with Similar Compounds

7-Octene-2,3-diol, 2,6-dimethyl- can be compared with other similar compounds such as:

The uniqueness of 7-Octene-2,3-diol, 2,6-dimethyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethyloct-7-ene-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-8(2)6-7-9(11)10(3,4)12/h5,8-9,11-12H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKRPDNROZIXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394141
Record name 7-Octene-2,3-diol, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57714-93-9
Record name 7-Octene-2,3-diol, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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